Lipophilicity and Membrane Permeability
Ethyl 3,5-diaminobenzoate exhibits a measured LogP of 0.738 [1], which is substantially higher than the parent 3,5-diaminobenzoic acid (LogP values of -0.51 or -0.29 ) and also differs from the methyl ester (PubChem XLogP3 of 0.8 [2]). This higher lipophilicity indicates that the ethyl ester will have greater membrane permeability and enhanced solubility in organic solvents compared to the acid form. This difference is critical for applications requiring passive diffusion across lipid bilayers or for performing reactions in non-aqueous media.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.738 |
| Comparator Or Baseline | 3,5-diaminobenzoic acid (LogP = -0.51); Methyl 3,5-diaminobenzoate (PubChem XLogP3 = 0.8) |
| Quantified Difference | ΔLogP ≈ +1.248 (more lipophilic than the acid) |
| Conditions | Measured (SIELC) and computed (ChemSpider, PubChem) partition coefficients |
Why This Matters
For procurement, this quantifies the exact difference in a key property, confirming that the ethyl ester is the required intermediate for achieving desired solubility and permeability profiles in a synthesis or biological assay.
- [1] SIELC Technologies. Ethyl 3,5-diaminobenzoate Product Page. LogP: 0.738. (2018-05-16). View Source
- [2] PubChem. Compound Summary for CID 7044680, Methyl 3,5-diaminobenzoate. XLogP3: 0.8. National Library of Medicine. View Source
